molecular formula C15H10O4 B13146936 1,7-Dihydroxy-6-methylanthracene-9,10-dione CAS No. 669089-91-2

1,7-Dihydroxy-6-methylanthracene-9,10-dione

Cat. No.: B13146936
CAS No.: 669089-91-2
M. Wt: 254.24 g/mol
InChI Key: UJVFWZYQJMYENS-UHFFFAOYSA-N
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Description

1,7-Dihydroxy-6-methylanthracene-9,10-dione is an anthraquinone derivative with the molecular formula C15H10O4. This compound is known for its distinctive structure, which includes two hydroxyl groups and a methyl group attached to an anthracene backbone. Anthraquinones are a class of naturally occurring compounds found in various plants, fungi, and lichens, and they are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dihydroxy-6-methylanthracene-9,10-dione can be synthesized through several synthetic routes. One common method involves the oxidation of 1,7-dihydroxy-6-methylanthracene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as sulfuric acid, to facilitate the oxidation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,7-Dihydroxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,7-Dihydroxy-6-methylanthracene-9,10-dione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various anthraquinone derivatives and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,7-dihydroxy-6-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death. Additionally, the compound can inhibit specific enzymes, such as topoisomerases, which are involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Dihydroxy-6-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike emodin and physcion, which have hydroxyl groups at different positions, this compound has hydroxyl groups at the 1 and 7 positions, leading to different reactivity and biological activities .

Properties

CAS No.

669089-91-2

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

1,7-dihydroxy-6-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O4/c1-7-5-9-10(6-12(7)17)15(19)13-8(14(9)18)3-2-4-11(13)16/h2-6,16-17H,1H3

InChI Key

UJVFWZYQJMYENS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=CC=C3O

Origin of Product

United States

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